Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride
Overview
Description
“Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride” is a chemical compound with a molecular weight of 207.77 . It is a derivative of octahydroindole-2-carboxylic acid . The IUPAC name for a similar compound is (2S,3aS,7aS)-octahydro-1H-indol-2-yl)methanethiol hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves high yielding and remarkably selective alkylations of a suitably protected derivative of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . The fused bicyclic structure of this proline analogue greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon and provides access to α-substituted analogues with retention of the configuration .Molecular Structure Analysis
The molecular structure of this compound is influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .Chemical Reactions Analysis
The chemical reactions involving this compound are influenced by its fused bicyclic structure . This structure greatly influences the stereochemical outcome of direct alkylation reactions taking place at the α-carbon .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular formula of C9H15NO2 and a molecular weight of 169.22 .Scientific Research Applications
-
- Application Summary : This compound is used as an intermediate in the synthesis of Perindopril , a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.
- Results or Outcomes : The outcome of using this compound as an intermediate is the production of Perindopril , a clinically important medication.
-
- Application Summary : This compound is used in the synthesis of unnatural amino acid derivatives . These derivatives can have various applications in biochemistry and pharmaceuticals.
- Results or Outcomes : The outcome of using this compound in peptide chemistry is the production of unnatural amino acid derivatives , which can be used in further research or drug development.
-
- Application Summary : The compound “(2S,3aS,7aS)-1-Fmoc-octahydroindole-2-carboxylic acid” is a fluorene derivative . Fluorene derivatives have various applications in organic chemistry and materials science, including the synthesis of polymers and dyes.
- Results or Outcomes : The outcome of using this compound in the synthesis of fluorene derivatives can vary widely depending on the specific application .
-
- Application Summary : This compound can be used as an organocatalyst for asymmetric aldol reactions of aromatic aldehydes and ketones . This is a key reaction in organic synthesis, used to form carbon-carbon bonds and introduce new stereocenters.
- Methods of Application : The compound would be used as a catalyst in the aldol reaction, likely in the presence of a base and under controlled temperature conditions .
- Results or Outcomes : The outcome of using this compound as an organocatalyst is the production of aldol products with controlled stereochemistry .
-
- Application Summary : This compound can be used as an intermediate in the synthesis of Perindopril , a medication used to treat high blood pressure, heart failure, or stable coronary artery disease.
- Results or Outcomes : The outcome of using this compound as an intermediate is the production of Perindopril , a clinically important medication.
-
- Application Summary : This compound is used in the synthesis of unnatural amino acid derivatives . These derivatives can have various applications in biochemistry and pharmaceuticals.
- Results or Outcomes : The outcome of using this compound in peptide chemistry is the production of unnatural amino acid derivatives , which can be used in further research or drug development.
Safety And Hazards
Future Directions
The exploitation of this fused bicyclic proline analogue is far from complete because its stereochemical diversity and functionalization remains barely explored . It is considered to be a very useful scaffold for the optimization of pharmacologically active peptides . Particularly notable has been the use of this compound in the design of angiotensin-converting enzyme (ACE) inhibitors, antagonists for the B2 receptor of bradykinin hormone, and prolyl oligopeptidase (POP) inhibitors .
properties
IUPAC Name |
methyl (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVPKXUASPJHGJ-YWUTZLAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCCCC2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride | |
CAS RN |
781676-62-8 | |
Record name | methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.